alpha-(Bromomethyl)-p-cyclopentylbenzyl 2-ethylhexyl ether
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Overview
Description
Alpha-(Bromomethyl)-p-cyclopentylbenzyl 2-ethylhexyl ether is an organic compound that features a bromomethyl group attached to a cyclopentylbenzyl moiety, which is further connected to a 2-ethylhexyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Bromomethyl)-p-cyclopentylbenzyl 2-ethylhexyl ether typically involves the following steps:
Formation of the Bromomethyl Group: This can be achieved by brominating a suitable precursor, such as a methyl group attached to the benzyl ring, using bromine or N-bromosuccinimide (NBS) under radical conditions.
Ether Formation: The ether linkage can be formed using the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the bromination step and large-scale distillation for purification.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding alcohols or carboxylic acids. Reduction reactions can also occur, potentially converting the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides, thiols, and amines under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of ethers, thioethers, or amines depending on the nucleophile used.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
Alpha-(Bromomethyl)-p-cyclopentylbenzyl 2-ethylhexyl ether has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Potential use in the development of new polymers and materials due to its unique structural properties.
Biological Studies: May be used in the synthesis of biologically active compounds for medicinal chemistry research.
Mechanism of Action
The mechanism of action of alpha-(Bromomethyl)-p-cyclopentylbenzyl 2-ethylhexyl ether largely depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds. The molecular targets and pathways involved would vary based on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar in reactivity due to the presence of the bromomethyl group.
Cyclopentylbenzyl Alcohol: Shares the cyclopentylbenzyl moiety but lacks the bromomethyl and ether groups.
2-Ethylhexyl Ether: Contains the ether linkage but lacks the bromomethyl and cyclopentylbenzyl groups.
Uniqueness
Alpha-(Bromomethyl)-p-cyclopentylbenzyl 2-ethylhexyl ether is unique due to the combination of its bromomethyl group, cyclopentylbenzyl moiety, and 2-ethylhexyl ether linkage.
Properties
CAS No. |
21270-12-2 |
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Molecular Formula |
C21H33BrO |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
1-[2-bromo-1-(2-ethylhexoxy)ethyl]-4-cyclopentylbenzene |
InChI |
InChI=1S/C21H33BrO/c1-3-5-8-17(4-2)16-23-21(15-22)20-13-11-19(12-14-20)18-9-6-7-10-18/h11-14,17-18,21H,3-10,15-16H2,1-2H3 |
InChI Key |
BHVWTVKOTBMWHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(CBr)C1=CC=C(C=C1)C2CCCC2 |
Origin of Product |
United States |
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